2,3-Dimethyl-4-(benzyloxy)benzoic acid
Overview
Description
2,3-Dimethyl-4-(benzyloxy)benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, featuring two methyl groups and a benzyloxy group attached to the benzene ring
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their unique chemical properties .
Mode of Action
The mode of action of 2,3-Dimethyl-4-(benzyloxy)benzoic acid involves interactions at the benzylic position. The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position . This compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and properties, including its interactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position can lead to various chemical transformations, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(benzyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbenzoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,3-Dimethyl-4-(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Similar structure but lacks the benzyloxy group.
4-Benzyloxybenzoic acid: Similar structure but lacks the methyl groups.
2,3-Dimethylbenzoic acid: Similar structure but lacks the benzyloxy group.
Uniqueness
2,3-Dimethyl-4-(benzyloxy)benzoic acid is unique due to the presence of both methyl and benzyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXHCMHTCMERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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